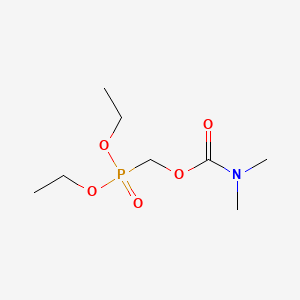

diethoxyphosphorylmethyl N,N-dimethylcarbamate

Description

Diethoxyphosphorylmethyl N,N-dimethylcarbamate (CAS: 108371-86-4) is an organophosphorus-carbamate hybrid compound characterized by a diethoxyphosphorylmethyl group attached to an N,N-dimethylcarbamate moiety. Its molecular formula is C₈H₁₈NO₅P, with a molecular weight of 239.21 g/mol.

Properties

CAS No. |

108371-86-4 |

|---|---|

Molecular Formula |

C8H18NO5P |

Molecular Weight |

239.21 g/mol |

IUPAC Name |

diethoxyphosphorylmethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-12-8(10)9(3)4/h5-7H2,1-4H3 |

InChI Key |

HTYRZLVVQTWSKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(COC(=O)N(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxyphosphorylmethyl N,N-dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid with diethyl (hydroxymethyl)phosphonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with minimal waste and energy consumption. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethoxyphosphorylmethyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler phosphorous-containing compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions include various phosphorous-containing compounds, such as phosphonates and phosphates, which have significant applications in different fields .

Scientific Research Applications

Diethoxyphosphorylmethyl N,N-dimethylcarbamate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of diethoxyphosphorylmethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is particularly relevant in its potential use as a pharmaceutical agent .

Comparison with Similar Compounds

Toxicity Profiles

- Role of Substituents: The t-butyl group in 3-(t-butyl)phenyl N,N-dimethylcarbamate reduces toxicity compared to its parent compound, 3-(2-dimethylamino)ethoxyphenyl N,N-dimethylcarbamate, by limiting metabolic activation . In contrast, Isolan’s pyrazole ring contributes to its high toxicity, classified as "highly toxic" in hazardous chemical catalogs .

Physicochemical Properties

- LogP and Solubility : The phosphoryl group in this compound may increase hydrophilicity (lower LogP) compared to aromatic analogs like 3-(t-butyl)phenyl N,N-dimethylcarbamate (LogP ~2.5). Isolan’s pyrazole ring likely imparts moderate lipophilicity (LogP ~1.8), enhancing membrane permeability .

- Stability: Phosphorylated carbamates may exhibit greater hydrolytic stability than pure organophosphates due to the carbamate moiety’s resistance to hydrolysis .

Biological Activity

Diethoxyphosphorylmethyl N,N-dimethylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈N₁O₅P

- Molecular Weight : 239.22 g/mol

- CAS Number : 1181-87-5

The compound features a phosphonate moiety, which is often associated with biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, which can enhance neurotransmission and exhibit neuroprotective effects.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting against certain bacterial strains.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. A study conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Inhibition of cell proliferation |

| A549 (Lung) | 20 | Modulation of apoptosis-related proteins |

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

- Neuroprotective Effects : A case study involving animal models demonstrated that administration of this compound led to improved outcomes in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function.

- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound exhibits promising biological activities, it also poses certain risks. Long-term exposure studies indicated potential hepatotoxicity at higher concentrations, necessitating further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.